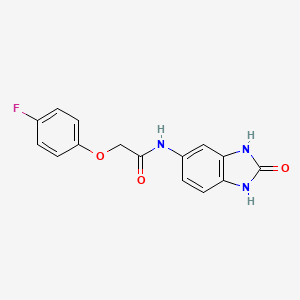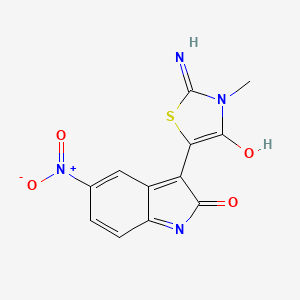![molecular formula C19H15F3N2O2 B3883006 (3Z)-5-(2,4-DIMETHYLPHENYL)-3-{2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-2,3-DIHYDROFURAN-2-ONE](/img/structure/B3883006.png)
(3Z)-5-(2,4-DIMETHYLPHENYL)-3-{2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-2,3-DIHYDROFURAN-2-ONE
Vue d'ensemble
Description
(3Z)-5-(2,4-DIMETHYLPHENYL)-3-{2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-2,3-DIHYDROFURAN-2-ONE is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(2,4-DIMETHYLPHENYL)-3-{2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-2,3-DIHYDROFURAN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the hydrazone intermediate, followed by cyclization to form the dihydrofuran ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-5-(2,4-DIMETHYLPHENYL)-3-{2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-2,3-DIHYDROFURAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
(3Z)-5-(2,4-DIMETHYLPHENYL)-3-{2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-2,3-DIHYDROFURAN-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3Z)-5-(2,4-DIMETHYLPHENYL)-3-{2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(3Z)-5-(2,4-DIMETHYLPHENYL)-3-{2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-2,3-DIHYDROFURAN-2-ONE stands out due to its unique structural features and potential applications across various fields. Its trifluoromethyl and dihydrofuran moieties contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
5-(2,4-dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]diazenyl]furan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c1-11-6-7-15(12(2)8-11)17-10-16(18(25)26-17)24-23-14-5-3-4-13(9-14)19(20,21)22/h3-10,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFNRGRVOJVUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(O2)O)N=NC3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B3882924.png)
![8-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3882925.png)

![N-butyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3882934.png)

![(3S,4S)-1-[(6-ethoxypyridin-3-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol](/img/structure/B3882950.png)
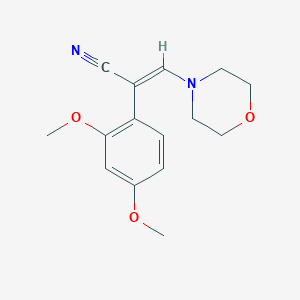

![ethyl 3-amino-2-[3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinylidene]-3-oxopropanoate](/img/structure/B3882976.png)
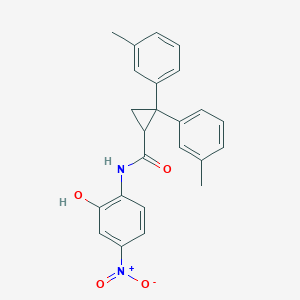
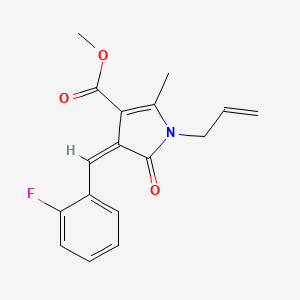
![5-[(E,2E,4E)-5-(4-NITROPHENYL)-2,4-PENTADIENYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B3883028.png)
